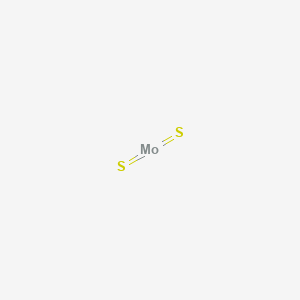

Molybdenum disulfide

Description

Overview of Two-Dimensional Transition Metal Dichalcogenides in Contemporary Research

Two-dimensional transition metal dichalcogenides (2D TMDs), such as tungsten disulfide (WS₂), tungsten diselenide (WSe₂), molybdenum diselenide (MoSe₂), and molybdenum disulfide (MoS₂), have garnered substantial attention in materials science due to their exceptional properties and potential applications. azonano.comacs.org These layered materials exhibit strong in-plane bonding and weak out-of-plane interactions, enabling their exfoliation into atomically thin layers. encyclopedia.pubacs.org The unique electronic, optical, mechanical, and chemical properties of 2D TMDs make them promising candidates for a wide range of applications, including nanoelectronics, optoelectronics, energy storage and conversion, and sensing. bohrium.commdpi.comijcrt.orgazonano.comacs.orgacs.orgrootsanalysis.comtandfonline.comrsc.org Research in this field is rapidly evolving, with ongoing efforts focused on improving synthesis techniques, exploring new material phases and heterostructures, and developing novel device applications. acs.orgrootsanalysis.comrsc.org

Significance of this compound in Advanced Materials Science and Engineering

This compound holds a significant position within advanced materials science and engineering due to its versatile properties and potential to address limitations of other materials, such as graphene. bohrium.commdpi.comazonano.com Unlike graphene, which lacks a natural band gap, monolayer MoS₂ possesses a direct band gap of approximately 1.8 eV to 1.9 eV, making it highly suitable for applications in optoelectronics, including photodetectors, LEDs, and solar cells. researchgate.netazonano.comchalmers.seresearchgate.net In its bulk form, MoS₂ has an indirect band gap of about 1.2 eV. azonano.com This tunable band gap, along with its excellent electrical, optical, and mechanical properties, positions MoS₂ as a promising material for next-generation electronic devices, sensors, and energy technologies. bohrium.commdpi.comijcrt.orgazonano.comacs.orgmdpi.comnanografi.com Its layered structure also provides solid lubrication properties, useful in various mechanical applications. mdpi.comijcrt.orgtandfonline.com Furthermore, MoS₂ has demonstrated potential in biomedical applications due to its biocompatibility. bohrium.comazonano.com

Evolution of Research Paradigms in this compound Studies

The research on this compound has evolved significantly, driven by advancements in nanoscale materials characterization and fabrication techniques. Initially studied for its lubricating properties and catalytic activity, the emergence of graphene revitalized interest in 2D materials, including MoS₂. researchgate.netacs.org The ability to exfoliate MoS₂ into single or few-layer nanosheets opened up new research paradigms focused on its unique electronic and optical properties at the nanoscale. encyclopedia.pubresearchgate.net

Early research often focused on understanding the fundamental properties of bulk MoS₂. With the advent of techniques like mechanical exfoliation, liquid-phase exfoliation, and chemical vapor deposition (CVD), the focus shifted to synthesizing and characterizing few-layer and monolayer MoS₂. encyclopedia.pubchalmers.semdpi.com These studies revealed the transition from an indirect band gap in bulk to a direct band gap in monolayers, a crucial finding for optoelectronic applications. researchgate.netazonano.comresearchgate.net

More recent research paradigms involve exploring different structural phases of MoS₂, such as the metallic 1T phase, which exhibits distinct electronic and catalytic properties compared to the semiconducting 2H phase. acs.orgrsc.orgnih.gov Significant effort is also directed towards developing scalable synthesis methods for high-quality, large-area MoS₂ films, compatible with industrial processes like CVD. encyclopedia.pubchalmers.semdpi.commdpi.com The creation of heterostructures by combining MoS₂ with other 2D materials like graphene is another active area, aiming to leverage the complementary properties of different materials for enhanced performance in various devices. bohrium.comazonano.comqut.edu.au Furthermore, research is exploring the use of strain engineering to tune the electronic and mechanical properties of MoS₂. mdpi.comazonano.commdpi.comresearchgate.net Advanced computational methods, including first-principles calculations and machine learning, are increasingly employed to understand and predict MoS₂ properties and guide experimental efforts. mdpi.commdpi.comresearchgate.netbohrium.comsciety.org The investigation of MoS₂ in diverse applications, such as energy storage (batteries and supercapacitors), catalysis (hydrogen evolution reaction), and various sensing platforms, reflects the expanding scope of MoS₂ research. bohrium.commdpi.comazonano.comtandfonline.comrsc.orgrsc.orgcnr.itmdpi.com

Data Tables:

While the search results provide detailed research findings and property values, presenting them in interactive data tables is not possible in this text-based format. However, here are examples of how relevant data could be structured in tables:

Table 1: Comparison of Bulk vs. Monolayer MoS₂ Properties

| Property | Bulk MoS₂ | Monolayer MoS₂ | Notes |

| Band Gap | ~1.2 eV (Indirect) azonano.com | ~1.8-1.9 eV (Direct) researchgate.netazonano.comchalmers.seresearchgate.net | Crucial for optoelectronic applications |

| Structure | Layered (2H, 3R phases) acs.orgtandfonline.com | Single S-Mo-S layer bohrium.commdpi.comnih.gov | Weak van der Waals forces between layers bohrium.comnih.gov |

| Mechanical Strength | High tandfonline.com | High mdpi.com | Elasticity similar to graphene oxide mdpi.com |

| Mobility | - | Up to 500 cm²/Vs (CVD-grown) acs.org | Can vary based on synthesis method mdpi.com |

Table 2: MoS₂ Synthesis Methods

| Method | Approach | Characteristics | Relevant Applications |

| Mechanical Exfoliation | Top-down encyclopedia.pubmdpi.com | High material quality, low yield, suitable for basic research encyclopedia.pubchalmers.semdpi.com | Fundamental property studies encyclopedia.pub |

| Liquid Phase Exfoliation | Top-down encyclopedia.pubmdpi.com | Low cost, suitable for large-scale production (powders) chalmers.semdpi.com | Various applications mdpi.com |

| Chemical Vapor Deposition (CVD) | Bottom-up encyclopedia.pubmdpi.com | Suitable for wafer-scale production, high-quality films for electronics encyclopedia.pubchalmers.semdpi.com | Nanoelectronics, optoelectronics chalmers.semdpi.comacs.org |

| Hydrothermal/Solvothermal | Bottom-up encyclopedia.pubmdpi.com | Chemical reaction with small molecules encyclopedia.pubnih.gov | Synthesis of various nanostructures encyclopedia.pubrsc.org |

Structure

2D Structure

Properties

CAS No. |

1317-33-5 |

|---|---|

Molecular Formula |

MoS2 |

Molecular Weight |

160.1 g/mol |

IUPAC Name |

molybdenum(4+);disulfide |

InChI |

InChI=1S/Mo.2S/q+4;2*-2 |

InChI Key |

CKHDFXHTVVOBGY-UHFFFAOYSA-N |

SMILES |

S=[Mo]=S |

Canonical SMILES |

[S-2].[S-2].[Mo+4] |

Appearance |

Solid powder |

boiling_point |

450 °C, sublimes |

Color/Form |

LEAD-GRAY, LUSTROUS POWDER Black luster, hexagonal crystals |

density |

5.06 @ 15 °C/15 °C |

melting_point |

2375 °C |

Other CAS No. |

1317-33-5 1309-56-4 |

physical_description |

DryPowder; DryPowder, WetSolid, Liquid; Liquid; OtherSolid; PelletsLargeCrystals |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under ordinary conditions |

solubility |

INSOL IN WATER OR DIL ACIDS SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Molybdenum disulfide; Moly Powder B; Molykote Microsize Powder; Molysulfide; Natural molybdenite; T-Powder; |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Molybdenum Disulfide

Top-Down Fabrication Approaches

Top-down methods involve the exfoliation of bulk MoS₂ crystals into thinner layers. These techniques are valued for producing high-quality, crystalline nanosheets.

Micromechanical Exfoliation Techniques for Fundamental Studies

Micromechanical exfoliation, famously known as the "Scotch-tape" or "peeling" method, was the pioneering technique used to isolate single layers of two-dimensional materials. acs.org This method relies on the relatively weak van der Waals forces between the layers of the bulk crystal, allowing for their separation using an adhesive tape. mdpi.com

The process is straightforward: an adhesive tape is pressed onto a bulk MoS₂ crystal and then peeled off, taking with it some layers of the material. This process is repeated multiple times on the tape itself to progressively thin the flakes. mdpi.comacs.org The thinned flakes are then transferred to a substrate, such as silicon dioxide (SiO₂), for identification and characterization. acs.org

Key Research Findings:

High Crystal Quality: This technique yields pristine, defect-free MoS₂ flakes with excellent crystalline quality, making them ideal for fundamental research into their electronic and optical properties. acs.orgnih.gov

Simplicity and Low Cost: The method is simple, inexpensive, and does not require complex equipment, making it accessible to a wide range of research laboratories. acs.org

Limitations: The primary drawbacks are its very low yield and lack of control over the flake size, shape, and thickness, making it unsuitable for large-scale production. acs.orgnih.gov The process is also heavily dependent on the operator's skill. nih.gov

To address some of these limitations, automated mechanical exfoliation techniques have been developed. These methods use controlled forces, such as those imposed by a parallel plate rheometer, to achieve more reproducible exfoliation of single- and few-layer flakes. d-nb.info

Comparison of Mechanical Exfoliation Techniques

| Technique | Advantages | Disadvantages | Typical Flake Size |

|---|---|---|---|

| Manual "Scotch-tape" Method | High crystal quality, simplicity, low cost. acs.orgacs.org | Very low yield, poor control over size and thickness, operator dependent. acs.orgnih.gov | Micrometer scale. acs.org |

| Automated Exfoliation | Improved reproducibility, potential for higher throughput. d-nb.info | More complex setup, still limited scalability. | Variable, can be controlled to some extent. d-nb.info |

Liquid Phase Exfoliation and Solution-Based Processes for Scalable Production

Liquid phase exfoliation (LPE) is a more scalable method for producing large quantities of MoS₂ nanosheets. rsc.org This technique involves dispersing bulk MoS₂ powder in a suitable solvent and then applying energy to overcome the van der Waals forces between the layers. rsc.org

The choice of solvent is critical for successful exfoliation. Solvents with surface tensions that match the surface energy of MoS₂ are generally most effective. d-nb.info N-methyl-2-pyrrolidone (NMP) is one of the most widely used and effective solvents for this purpose. acs.orgsemanticscholar.org

Sonication is the most common method for applying the energy required for LPE. High-power ultrasound generates cavitation bubbles in the solvent. The collapse of these bubbles creates localized high-pressure and high-temperature spots, which in turn generate strong shear forces that exfoliate the MoS₂ layers. d-nb.infonih.gov

Detailed Research Findings:

Scalability: Sonication-assisted LPE is a relatively simple and scalable method for producing large quantities of MoS₂ dispersions. rsc.org

Solvent Effects: The choice of solvent significantly impacts the exfoliation efficiency and the stability of the resulting dispersion. NMP is highly effective, but researchers are exploring more environmentally friendly and less toxic alternatives. acs.orgnih.gov Trace amounts of water in NMP have been shown to be crucial for the stability of MoS₂ nanosheets by passivating the reactive edges. acs.org

Electrochemical exfoliation is a promising technique for the rapid and efficient production of MoS₂ nanosheets. acs.org In this method, a bulk MoS₂ crystal is used as an electrode in an electrolyte solution. ntu.edu.sg By applying a voltage, ions from the electrolyte intercalate between the MoS₂ layers. researchgate.net This intercalation increases the interlayer spacing and weakens the van der Waals forces, facilitating exfoliation. researchgate.net The generation of gas bubbles (such as O₂ or SO₂) between the layers can also create a separating force that aids in the exfoliation process.

Detailed Research Findings:

High Yield and Scalability: Electrochemical exfoliation can achieve high yields in a relatively short amount of time, making it a scalable production method. acs.org

Control over Properties: The properties of the exfoliated MoS₂ can be tuned by controlling the electrochemical parameters, such as the applied voltage and the composition of the electrolyte. acs.org

Phase Preservation: Aqueous cathodic exfoliation strategies have been developed to produce 2H phase (semiconducting) MoS₂ nanosheets, avoiding the unwanted phase transformation to the 1T phase (metallic) that can occur with other chemical exfoliation methods. acs.org

Performance of Different Liquid Phase Exfoliation Methods

| Method | Typical Solvents/Electrolytes | Key Advantages | Key Challenges |

|---|---|---|---|

| Sonication-Assisted LPE | N-methyl-2-pyrrolidone (NMP), isopropanol, acetone. acs.orgnih.govmdpi.com | Scalable, relatively simple setup. rsc.org | Potential for defect formation, limited control over layer number, use of toxic solvents. d-nb.infonih.gov |

| Electrochemical Exfoliation | Aqueous solutions of salts (e.g., K₂SO₄, KCl). acs.orgntu.edu.sg | Fast, high yield, good control over exfoliation. acs.org | Potential for oxidation or phase changes, requires conductive bulk material. acs.org |

Controlled Exfoliation for Specific Layer Numbers

Achieving precise control over the number of layers in exfoliated MoS₂ is a significant challenge but is crucial for many applications, as the material's properties are highly dependent on its thickness.

One strategy for controlled exfoliation involves a two-step process of intercalation followed by exfoliation. By carefully controlling the amount of intercalating agent, such as n-butyllithium, it is possible to selectively intercalate the edges of the MoS₂ crystals. nih.govacs.org This pre-intercalated material can then be exfoliated in a suitable solvent, leading to a higher yield of nanosheets with a more uniform thickness. nih.govacs.org For example, a controlled reaction with a substoichiometric amount of n-butyllithium has been shown to predominantly produce trilayer MoS₂ nanosheets. nih.govacs.org

Automated mechanical exfoliation techniques also offer a pathway to better control over the number of layers by precisely managing the applied forces, although achieving consistent monolayer or bilayer production remains challenging. nist.gov

Bottom-Up Growth Techniques

Bottom-up approaches involve the synthesis of MoS₂ nanosheets from molecular precursors through chemical reactions. These methods offer excellent control over the thickness, size, and uniformity of the grown films over large areas.

Common bottom-up techniques include:

Chemical Vapor Deposition (CVD): This is one of the most popular methods for growing high-quality, large-area, and uniform MoS₂ films. aip.org In a typical CVD process, volatile precursors of molybdenum (e.g., molybdenum trioxide, MoO₃) and sulfur are introduced into a furnace at high temperatures. mdpi.com The precursors react on a substrate, leading to the nucleation and growth of MoS₂ films. mdpi.com The thickness of the films can be controlled by adjusting the growth parameters, such as temperature, pressure, and precursor concentration. aip.org

Hydrothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) containing an aqueous solution of molybdenum and sulfur precursors at elevated temperatures and pressures. researchgate.net This technique can produce large quantities of MoS₂ nanosheets and allows for the synthesis of different phases, such as the metallic 1T phase, by using specific ligands or reaction conditions. researchgate.netresearchgate.net

Pulsed Laser Deposition (PLD): In PLD, a high-power laser is used to ablate a target material (a pressed pellet of MoS₂) inside a vacuum chamber. aip.org The ablated material forms a plasma plume that deposits as a thin film on a heated substrate. aip.org PLD offers good stoichiometric control and can be used to grow large-area films. aip.org

Overview of Bottom-Up Growth Techniques

| Technique | Typical Precursors | Key Advantages | Key Challenges |

|---|---|---|---|

| Chemical Vapor Deposition (CVD) | Molybdenum trioxide (MoO₃), Sulfur (S). mdpi.com | High-quality, large-area, uniform films with good thickness control. aip.org | High growth temperatures, complex setup. aip.org |

| Hydrothermal Synthesis | Ammonium (B1175870) molybdate (B1676688), thiourea (B124793). researchgate.net | Scalable production, can synthesize different phases (e.g., 1T). researchgate.netresearchgate.net | Control over morphology and thickness can be challenging. |

| Pulsed Laser Deposition (PLD) | MoS₂ target. aip.org | Good stoichiometric control, can be used for large-area deposition. aip.org | Potential for particulate formation on the film surface. |

Chemical Vapor Deposition (CVD) and its Variants

Chemical Vapor Deposition (CVD) is a widely utilized technique for synthesizing high-quality, large-area two-dimensional (2D) films of MoS₂. nih.govmdpi.comnih.gov The process generally involves the reaction of volatile precursors in a controlled environment at elevated temperatures, leading to the deposition of a thin film on a substrate. The synthesis of MoS₂ is highly sensitive to growth parameters such as temperature, pressure, precursor ratio, and gas flow rates. nih.gov Common precursors include molybdenum oxides (MoO₃ or MoO₂) and sulfur-containing compounds, often elemental sulfur. whiterose.ac.ukmytribos.org CVD allows for the production of materials ranging from isolated single-crystal domains to continuous polycrystalline films. nih.govmdpi.com

Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a method that does not require vacuum systems, making the process simpler and potentially more cost-effective. nih.gov In a typical APCVD process for MoS₂, solid precursors like molybdenum trioxide (MoO₃) and sulfur are heated in a furnace. nih.govarxiv.org An inert carrier gas, such as argon, transports the vaporized precursors to a substrate where the chemical reaction and deposition occur. nih.gov

The growth of MoS₂ via APCVD is often diffusion-limited, which results in the characteristic triangular morphology of the grown crystals. nih.govacs.org Researchers have systematically studied the effects of growth conditions to optimize the quality and size of the resulting MoS₂. For instance, large-sized monolayer MoS₂ with a side length of 100 μm has been grown on silicon substrates with a silicon dioxide layer. nih.gov The optimal parameters for this growth were identified as a temperature of 720 °C, 3 mg of MoO₃ powder, 100 mg of sulfur powder, and an argon flow rate of 35 sccm. nih.gov By adjusting process parameters, such as the temperature profile and gas flow, both flat and vertically aligned MoS₂ nanosheets can be synthesized. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Growth Temperature | 720 °C | nih.gov |

| Molybdenum Precursor (MoO₃) | 3 mg | nih.gov |

| Sulfur Precursor (S) | 100 mg | nih.gov |

| Carrier Gas (Argon) Flow Rate | 35 sccm | nih.gov |

| Resulting Crystal Size | ~100 μm side length | nih.gov |

Low-Pressure Chemical Vapor Deposition (LPCVD) is a preferred method for achieving high-quality, uniform, and large-area MoS₂ films because it reduces unwanted gas-phase reactions and minimizes the density of nuclei. dtic.mil This technique allows for the growth of wafer-scale uniform MoS₂ monolayers with grain sizes reaching up to 400 μm. whiterose.ac.ukwhiterose.ac.uk The process is typically carried out at growth temperatures ranging from 650 °C to 850 °C. whiterose.ac.ukwhiterose.ac.uk

Unlike APCVD, the growth mechanism in LPCVD is considered to be reaction-limited. nih.gov The enhanced mass flux at lower pressures increases the nucleation density, leading to the formation of continuous polycrystalline films. nih.govacs.org By controlling the partial pressure of the reactants and the duration of the growth, monolayer growth can be favored over multilayer growth. whiterose.ac.ukwhiterose.ac.uk The growth process can be categorized into different regimes: reaction-limited, feed-limited (where the supply of the molybdenum precursor is the rate-limiting factor), and desorption-limited (where growth is controlled by the thermal stability of MoS₂). whiterose.ac.ukwhiterose.ac.uk These regimes can also be used to tune the morphology of the crystals from triangles to hexagons. whiterose.ac.ukwhiterose.ac.uk A systematic optimization of parameters, including precursor quantity, temperature, pressure, and precursor positioning, allows for precise control over the thickness of the MoS₂ crystals. dtic.mildtic.mil

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes plasma to energize the precursor gases, enabling deposition at significantly lower temperatures (150-500 °C) compared to conventional CVD. nih.govnih.govresearchgate.net This lower thermal budget makes PECVD suitable for direct synthesis on substrates that cannot withstand high temperatures, such as plastics. researchgate.net

In one approach, MoS₂ is synthesized in a two-step process involving the radio-frequency (RF) sputtering of a molybdenum film followed by sulfurization in a PECVD chamber at 500 °C. nih.gov This method can produce multiorientated polycrystalline MoS₂ with an expanded interlayer spacing of approximately 0.75 nm, which provides abundant active sites for applications like the hydrogen evolution reaction (HER). nih.gov Another single-step PECVD process uses molybdenum pentachloride (MoCl₅) and elemental sulfur (S₈) as precursors, synthesizing films in a few minutes at around 500 °C. nih.govacs.org The film characteristics can be controlled by adjusting parameters like precursor concentrations, argon flow rate, and plasma power. nih.gov Low precursor concentrations tend to form few-layer 2D films, while low plasma power can result in noncontinuous films. nih.gov

| Approach | Precursors | Temperature | Key Film Characteristics | Reference |

|---|---|---|---|---|

| Two-Step (Sputtering + Sulfurization) | Sputtered Mo film, Sulfur gas | 500 °C | Multiorientated, expanded interlayer spacing (~0.75 nm) | nih.gov |

| Single-Step | Molybdenum pentachloride (MoCl₅), Elemental sulfur (S₈) | ~500 °C | Few-layer 2D films or nanoparticle-like features | nih.gov |

| Low-Pressure (PELPCVD) | Molybdenum trioxide (MoO₃), Sulfur powder | 500-600 °C | High-quality, few-layered films with increased domain size | memphis.edu |

Metal-Organic Chemical Vapor Deposition (MOCVD) utilizes metal-organic compounds as precursors and offers precise control over precursor delivery, making it a highly scalable and reproducible method for wafer-scale production of high-quality MoS₂ films. rsc.orgmdpi.comresearchgate.net Various metal-organic precursors have been successfully employed. For example, molybdenum hexacarbonyl (Mo(CO)₆) and diethyl sulfide (B99878) ((C₂H₅)₂S) are common choices for the molybdenum and sulfur sources, respectively. mdpi.comacs.org Another approach involves spin-coating an aqueous solution of sodium molybdate (Na₂MoO₄) as the molybdenum precursor, followed by MOCVD using diethyl sulfide. This latter method has been shown to produce crystalline, continuous monolayer films with good electrical performance.

A key challenge in MOCVD is the potential for unintentional carbon incorporation into the film, which can occur from the pyrolysis of organosulfur precursors. mdpi.com This carbon incorporation can alter the material's properties, for instance, by transforming the typically n-type MoS₂ into a p-type semiconductor. mdpi.com Researchers have also developed novel molybdenum precursors, such as 1,4-di-tert-butyl-1,4-diazabutadienyl-bis(tert-butylimido)molybdenum(VI), which can be used with elemental sulfur at temperatures between 600 °C and 800 °C to produce crystalline and stoichiometric MoS₂ films under moderate conditions. rsc.org

Atomic Layer Deposition (ALD) for Thin Film Synthesis

Atomic Layer Deposition (ALD) is a specialized vapor deposition technique distinguished by its self-limiting, sequential surface reactions. sciengine.com This process allows for the deposition of films one atomic layer at a time, providing exceptional control over thickness and conformity on large-area and complex structures. sciengine.com An ALD cycle for MoS₂ typically consists of two half-reactions: a pulse of the molybdenum precursor followed by a purge, and then a pulse of the sulfur precursor followed by another purge. sciengine.com

A variety of precursors have been investigated for the ALD of MoS₂. Common combinations include molybdenum hexacarbonyl (Mo(CO)₆) and hydrogen sulfide (H₂S), as well as metal halides like molybdenum pentachloride (MoCl₅) or molybdenum hexafluoride (MoF₆) with H₂S. osti.govaip.org A significant challenge with ALD is that the as-deposited films are often amorphous and may require a high-temperature post-deposition annealing step to achieve crystallinity. osti.gov However, modified ALD processes have been developed that yield crystalline films at temperatures as low as 190 °C by carefully controlling precursor pulse and purge times to align with reaction kinetics. osti.gov The growth temperature significantly influences the film's quality, with very low temperatures (e.g., 80-150 °C) often resulting in poor crystallinity. sciengine.com Researchers have also explored strategies like "trickle flow" ALD, where a porous material like Ni foam is placed above the substrate to modify precursor flow, which can decrease nucleation density and lead to larger grain sizes. acs.orgacs.org

| Molybdenum Precursor | Sulfur Precursor | Deposition Temperature (°C) | Resulting Film Characteristics | Reference |

|---|---|---|---|---|

| Mo(CO)₆ | H₂S | 190 | Crystalline, S:Mo ratio of 2:1 | osti.gov |

| MoCl₅ | H₂S | 300 | Continuous film, requires annealing for crystallinity | aip.org |

| MoF₆ | H₂S | 200 | Linear growth (0.46 Å/cycle), predominantly Mo(IV) state | aip.org |

| Mo(NMe₂)₄ | H₂S | 80-150 | Poor crystallinity due to low temperature | sciengine.com |

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are solution-based techniques for synthesizing MoS₂ nanomaterials. researchgate.net These processes are carried out in a sealed vessel, typically a Teflon-lined autoclave, where precursors react in a solvent at elevated temperatures and pressures. researchgate.net The primary difference between the two is the solvent used: hydrothermal synthesis uses water, while solvothermal synthesis employs organic solvents. researchgate.net These methods are effective for producing various MoS₂ nanostructures. jim.org.cn

A wide range of precursors can be used, including sodium molybdate (Na₂MoO₄), ammonium molybdate ((NH₄)₆Mo₇O₂₄), molybdenum trioxide (MoO₃), and ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄). ed.ac.uk The sulfur source is often a sulfur-containing organic molecule like thiourea or thioacetamide. ed.ac.ukacs.org The reaction temperature is a key parameter that affects the properties and morphology of the final product. For example, in a one-step hydrothermal synthesis using α-MoO₃ and thiourea, a reaction temperature of 200 °C was found to produce MoS₂ nanosheets with a high metallic 1T phase content. acs.org

Hydrothermal synthesis often yields products with poor crystallinity but with more defects like pleats and holes, which can be beneficial for catalytic and electrical applications. Solvothermal methods, on the other hand, can result in better doping effects. For instance, when creating MoS₂/graphene composites, a solvothermal process using N,N-dimethylformamide (DMF) as the solvent resulted in better integration of the two materials compared to a hydrothermal route.

Control of Nanostructure Morphology (e.g., Nanoflowers, Nanosheets)

The morphology of molybdenum disulfide (MoS₂) nanostructures can be precisely controlled through various synthesis parameters, leading to the formation of distinct shapes such as nanoflowers and nanosheets. rsc.org These morphologies are of significant interest due to their high surface area and exposed active sites, which are beneficial for applications in catalysis and energy storage. rsc.orgresearchgate.net

Hydrothermal and solvothermal methods are widely employed for the synthesis of these controlled morphologies. encyclopedia.pubyouth4work.com By adjusting experimental conditions such as temperature, time, pH, and the choice of surfactants or complexing agents, the self-assembly process of MoS₂ can be guided to produce the desired nanostructures. rsc.orgrsc.org

Nanoflowers: MoS₂ nanoflowers are hierarchical structures typically composed of interconnected nanosheets. chalcogen.roscientific.netresearchgate.net Their formation is often facilitated by the use of structure-directing agents or surfactants in a hydrothermal setting. scientific.netresearchgate.net For instance, the use of ionic liquids can direct the growth of MoS₂ into rose-like morphologies. scientific.net Similarly, surfactants like polyethylene (B3416737) glycol (PEG), sodium dodecyl sulfate (B86663) (SDS), and polyvinylpyrrolidone (B124986) (PVP) have been used to produce various morphologies, including flower-like structures. researchgate.netmater-rep.com The synthesis process often involves the reaction of a molybdenum source, such as sodium molybdate (Na₂MoO₄·2H₂O) or ammonium molybdate, with a sulfur source like thiourea (SC(NH₂)₂) or L-cysteine. chalcogen.romater-rep.comnih.gov The reaction temperature and time are critical parameters; for example, flower-like MoS₂ microspheres have been synthesized via a hydrothermal method at 200 °C for 24 hours. chalcogen.ro

Nanosheets: Two-dimensional MoS₂ nanosheets can be synthesized through methods like supercritical hydrothermal synthesis, which allows for control over the number of layers by varying the organic reducing agent. rsc.org The hydrothermal method, in general, is a facile route to produce MoS₂ nanosheets with controllable structures by adjusting parameters like crystallization time, temperature, and the pH of the precursor solution. rsc.org For example, a green hydrothermal method using L-cysteine as both a sulfur source and a capping agent has been successful in producing MoS₂ nanosheets. nih.gov The use of citric acid as a complexing agent in a one-step hydrothermal process can also control the morphology, leading to the formation of nanosheets with a large specific surface area. rsc.org

Below is a data table summarizing the effect of different synthesis parameters on the morphology of MoS₂ nanostructures.

| Synthesis Method | Key Parameters/Reagents | Resulting Morphology |

|---|---|---|

| Hydrothermal | Oxalic acid as surfactant | Flower-like microspheres |

| Hydrothermal | Ionic liquid (Brij56) | Rose-like nanoflowers |

| Hydrothermal | L-cysteine (sulfur source and capping agent) | Nanosheets |

| Hydrothermal | Citric acid (complexing agent) | Nanosheets, stacked nanorods |

| Supercritical Hydrothermal | Varying organic reducing agent | Nanosheets with controlled layer number |

Thermal Sulfidation Methods

Thermal sulfidation is a common bottom-up approach for synthesizing this compound. This method typically involves the reaction of a molybdenum-containing precursor, such as molybdenum trioxide (MoO₃) or a thin film of molybdenum metal, with a sulfur-containing gas at elevated temperatures. mdpi.comresearchgate.net The process results in the conversion of the molybdenum precursor into MoS₂.

In a typical chemical vapor deposition (CVD) setup for thermal sulfidation, solid precursors like MoO₃ powder and sulfur powder are used. encyclopedia.pub The reaction is carried out in a furnace at temperatures generally ranging from 700 to 1000 °C. encyclopedia.pub The morphology and crystallinity of the resulting MoS₂ are influenced by factors such as the reaction temperature, pressure, gas flow rates, and the nature of the substrate. For instance, MoS₂ nanowires and nanoribbons can be synthesized by exposing a MoOₓ precursor to H₂S gas at high temperatures (500–800 °C). mdpi.com

A variation of this method is plasma-enhanced chemical vapor deposition (PE-CVD), which allows for the synthesis of MoS₂ at lower temperatures due to the presence of highly reactive ions and radicals in the plasma. researchgate.net For example, wafer-scale synthesis of 1T-MoS₂ films has been achieved by sulfidation of a Mo metal layer at a temperature as low as 150 °C using a PE-CVD system. researchgate.net

The thermal-diffusion synthesis method involves a two-stage process to deposit MoS₂ coatings on substrates. The first stage involves the deposition of a molybdenum-containing layer, followed by a second stage of annealing in a sulfur-containing atmosphere at temperatures between 650–725 °C. researchgate.net

Biosynthesis Approaches Utilizing Microbial Pathways

A novel and environmentally friendly approach to synthesizing this compound involves harnessing the metabolic pathways of certain microorganisms. This "green synthesis" route offers a sustainable alternative to conventional chemical methods.

Researchers have demonstrated that the metal-reducing bacterium Shewanella oneidensis can produce this compound. biotechniques.com This bacterium is known for its ability to "breathe" metals and sulfur compounds during anaerobic respiration. When provided with the appropriate precursors, S. oneidensis can intracellularly synthesize MoS₂ nanoparticles. This biological process is believed to offer a degree of control over the material's properties. biotechniques.com The biosynthesis of MoS₂ is part of a broader field of study into molybdoenzymes in bacteria, which are crucial for various cellular functions. nih.gov While still an emerging field, the microbial synthesis of MoS₂ presents a promising avenue for producing this material in a more sustainable manner.

Engineering of this compound Polytypes and Morphologies

Synthesis of Hexagonal (2H) and Rhombohedral (3R) Phases

This compound exists in different crystalline structures, or polytypes, with the most common being the hexagonal (2H) phase. The rhombohedral (3R) phase is another thermodynamically stable polytype. The synthesis of specific phases is crucial as the electronic and catalytic properties of MoS₂ are highly dependent on its crystal structure.

The 2H phase is the most stable and commonly synthesized form of MoS₂. rsc.org It can be prepared through various methods, including hydrothermal synthesis and chemical vapor deposition. rsc.orgmdpi.com For example, well-crystallized hexagonal MoS₂ can be obtained by varying the crystallization conditions in a hydrothermal process. rsc.org

The synthesis of the 3R phase often requires specific conditions. It has been synthesized from molybdenum oxides and sulfur in a carbonate flux at temperatures between 550 °C and 750 °C. rsc.orgbohrium.com Research has shown that the 3R phase can exhibit superior performance in applications like the hydrogen evolution reaction (HER) compared to the 2H phase. rsc.orgbohrium.comrsc.org The synthesis temperature plays a critical role, with lower temperatures (e.g., 550 °C) favoring a higher concentration of the 3R phase. rsc.orgbohrium.com High-pressure synthesis is another method that can induce a phase transition from 2H to 3R in related transition metal dichalcogenides, a technique that could be extended to MoS₂. aip.org

The following table provides a comparative overview of the synthesis methods for 2H and 3R phases of MoS₂.

| Phase | Synthesis Method | Typical Precursors | Key Synthesis Conditions |

|---|---|---|---|

| 2H (Hexagonal) | Hydrothermal | Sodium Molybdate, Thiourea | Controlled crystallization time and temperature |

| 2H (Hexagonal) | Chemical Vapor Deposition (CVD) | MoO₃, Sulfur | High temperatures (700-1000 °C) |

| 3R (Rhombohedral) | Carbonate Flux | Molybdenum oxides, Sulfur | Temperatures of 550-750 °C |

| 3R (Rhombohedral) | High-Temperature, High-Pressure | - | Elevated temperature and pressure |

Fabrication of Metastable 1T Phase MoS₂

The 1T phase of MoS₂ is a metastable, metallic polytype that has garnered significant interest due to its high electrical conductivity and catalytic activity. rsc.org Unlike the semiconducting 2H phase, the 1T phase possesses abundant active sites on both its basal planes and edges. rsc.org However, its fabrication and stabilization are challenging due to its thermodynamic instability. acs.org

Several methods have been developed to synthesize 1T-rich MoS₂. One common approach is through chemical exfoliation of bulk 2H-MoS₂ using alkali metal intercalation, such as with butyllithium. youth4work.com This process introduces electrons into the MoS₂ lattice, inducing a phase transition from 2H to 1T. Another method involves a facile and cost-efficient hydrothermal route at 200 °C, which can produce MoS₂ nanoflowers with a high content of the 1T phase. scientific.netvu.nl

Recent advances include the use of plasma-enhanced chemical vapor deposition (PE-CVD) to achieve wafer-scale synthesis of 1T-MoS₂ films at low temperatures. researchgate.net Doping with elements like rhenium during metal-organic chemical vapor deposition (MOCVD) has also been shown to stabilize the 1T phase. acs.org Furthermore, surface treatments such as ultraviolet-ozone (UVO) followed by polymer enwrapment can effectively transform the 2H phase into the 1T' phase, a distorted variant of the 1T phase. chemrxiv.org

Formation of Zero-Dimensional MoS₂ Quantum Dots

This compound quantum dots (QDs) are zero-dimensional nanostructures, typically with sizes less than 10 nm. acs.org Due to quantum confinement and edge effects, MoS₂ QDs exhibit unique optical and electronic properties, such as excitation-dependent blue fluorescence. acs.org

MoS₂ QDs can be synthesized through both top-down and bottom-up approaches. Top-down methods involve breaking down bulk MoS₂ into QDs. One such method is the solvothermal treatment of ball-milled bulk MoS₂ powder. spiedigitallibrary.org Another facile top-down approach is ultrasonication-assisted liquid exfoliation of MoS₂ powder in solvents like N-methyl-pyrrolidone (NMP) or an ethanol-water solution. nih.gov

Bottom-up strategies involve the synthesis of QDs from molecular precursors. A one-step hydrothermal method using ammonium tetrathiomolybdate ((NH₄)₂MoS₄) as a precursor and hydrazine (B178648) hydrate (B1144303) as a reducing agent has been developed to produce water-soluble MoS₂ QDs. acs.org This method yields few-layered QDs with a narrow size distribution. acs.org Similarly, a colloidal chemical route using ammonium tetrathiomolybdate and oleylamine (B85491) as a reducing agent can produce photoluminescent MoS₂ QDs. rsc.org A facile one-step hydrothermal synthesis has also been reported to produce uniform, monolayer MoS₂ QDs. rsc.org

Advanced Characterization Techniques in Molybdenum Disulfide Research

Spectroscopic Analysis Methods

Raman Spectroscopy for Structural Identification and Layer Determination

Raman spectroscopy is a non-destructive technique widely used to characterize the vibrational properties of materials, providing insights into their structure, phase, and defects. For MoS₂, Raman spectroscopy is particularly valuable for identifying the number of layers in thin films and nanosheets. MoS₂ exhibits characteristic Raman-active modes, primarily the in-plane E¹₂g mode and the out-of-plane A₁g mode. The positions and relative intensities of these peaks are sensitive to the interlayer interactions and thus to the number of MoS₂ layers horiba.comhoriba.comresearchgate.netresearchgate.net.

As the number of MoS₂ layers decreases from bulk to a single monolayer, the E¹₂g peak typically shifts to lower frequencies, while the A₁g peak shifts to higher frequencies horiba.comramanlife.com. The difference in frequency between these two modes (Δk) is a commonly used indicator of the number of layers. For bulk MoS₂, the separation is around 25 cm⁻¹, while for a monolayer, it is approximately 18-19 cm⁻¹. ramanlife.comnih.gov Analyzing the changes in these peak positions allows for the determination of the number of layers in ultrathin MoS₂ flakes horiba.comresearchgate.netramanlife.com.

In addition to the intralayer modes, low-frequency Raman spectroscopy can probe interlayer shear and breathing modes, which are also dependent on the number of layers and stacking order horiba.comhoriba.comresearchgate.net. Analysis of these low-frequency modes can provide complementary information for layer identification, offering excellent contrast, although they may not clearly show single-layer regions horiba.comhoriba.com. Combining the analysis of both high-frequency and low-frequency modes provides a more comprehensive determination of the number of MoS₂ layers horiba.comhoriba.com.

Research findings demonstrate the effectiveness of Raman spectroscopy in identifying the layer number of MoS₂ on various substrates, such as SiO₂/Si researchgate.netrsc.org. Studies have shown that the Raman frequencies of the E¹₂g and A₁g peaks vary monotonously with the layer number researchgate.net. The integrated area ratio of these modes to the substrate signal can also be used as a method for layer number identification researchgate.net.

Data on the frequency difference between the A₁g and E¹₂g modes as a function of the number of layers is often presented in research, allowing for the correlation of spectral data with structural properties. For instance, the frequency difference between the E¹₂g and A₁g modes for multilayered MoS₂ has been reported around 26.5 cm⁻¹, while for 2D MoS₂ nanosheets, it was found to be around 23.1 cm⁻¹ nih.gov.

Photoluminescence (PL) Spectroscopy for Optical Transitions and Exciton (B1674681) Properties

Photoluminescence (PL) spectroscopy is a powerful tool for investigating the electronic band structure and optical transitions in semiconducting materials like MoS₂. The PL properties of MoS₂ are strongly dependent on the number of layers due to the transition from an indirect band gap in bulk material to a direct band gap in the monolayer limit mdpi.comresearchgate.netresearchgate.net.

Bulk MoS₂ is an indirect band gap semiconductor with a band gap of approximately 1.2 eV chalcogen.roaip.org. As the thickness is reduced to a single monolayer, quantum confinement effects lead to a crossover to a direct band gap of around 1.8-1.9 eV mdpi.comchalcogen.roaip.org. This transition is accompanied by a significant enhancement in PL intensity in monolayer MoS₂ compared to its bulk or few-layer counterparts mdpi.comresearchgate.netresearchgate.net.

PL spectra of monolayer MoS₂ typically exhibit characteristic peaks corresponding to excitonic transitions, denoted as A and B excitons mdpi.comresearchgate.net. These excitons arise from direct transitions at the K-point of the Brillouin zone and are a result of spin-orbit splitting of the valence band acs.org. The A exciton peak is usually observed at a lower energy (longer wavelength) than the B exciton peak mdpi.comresearchgate.net.

Research utilizes PL spectroscopy to study various exciton properties, including exciton binding energies and their interaction with phonons and charge carriers researchgate.netaps.org. Studies on MoS₂ quantum dots have shown that the emission spectra and the signature peaks of excitons and trions (charged excitons) are significantly influenced by the dielectric constant and electronegativity of the surrounding solvent acs.org. Temperature-dependent PL spectroscopy is employed to investigate exciton activation energies and exciton-phonon coupling researchgate.net.

Detailed research findings often include PL spectra showing the characteristic A and B exciton peaks for monolayer MoS₂. For instance, a PL spectrum for 2.33 eV excitation showed B exciton hot luminescence and A exciton luminescence, including neutral and charged exciton emission researchgate.net. The energy splitting between the A and B exciton absorption bands in bulk MoS₂ has been reported to be around 0.17 eV (corresponding to wavelengths of 672 nm and 615 nm), originating from valence band spin-orbital coupling acs.org.

PL analysis can also indicate the quality of synthesized MoS₂ nanosheets, with a direct transition between the upper valence and lower conduction bands suggesting high quality researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions and optical absorption properties of MoS₂. UV-Vis absorption spectra of MoS₂ typically show characteristic peaks related to excitonic transitions, similar to those observed in PL spectroscopy scispace.comanalis.com.myresearchgate.net. These absorption bands correspond to the energy differences between the valence and conduction bands.

For bulk MoS₂, two prominent absorption bands are usually observed in the visible region, corresponding to the A and B excitons acs.org. In the UV region, strong absorption is also observed analis.com.my. The position and intensity of these absorption peaks can be influenced by factors such as the number of layers, morphology, and the presence of impurities or defects scispace.comanalis.com.my.

UV-Vis spectroscopy is also used to determine the optical band gap of MoS₂. The Tauc plot method is commonly applied to absorption data to estimate the direct and indirect band gap energies researchgate.netchalcogen.roscispace.com. For MoS₂ nanoflowers and nanosheets, band energies have been estimated to be around 2.72 eV and 2.83 eV, respectively, which are close to previously reported values scispace.com. Another study reported direct and indirect band gaps of 3.13 eV and 2.78 eV for MoS₂ nanoparticles chalcogen.ro. For photocatalytic applications, a band gap of 2.38 eV was determined for MoS₂ nanoparticles, revealing activity in the fluorescent light region analis.com.my.

Research findings often present UV-Vis absorption spectra showing distinct peaks. For example, synthesized MoS₂ nanoparticles showed a strong absorption in the UV region with a maximum at 226 nm and a weaker broad absorption in the visible region around 400 nm analis.com.my. The absorption intensity can increase with doping, leading to a decrease in the measured band gap energy researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups and chemical bonds present in a material by analyzing its absorption of infrared light. For MoS₂, FTIR can provide information about the Mo-S vibrations and potentially identify the presence of other functional groups or adsorbed species researchgate.netnih.govusf.edu.

While the primary Mo-S vibrations are often observed in the far-infrared or Raman spectra, FTIR can still be useful for characterizing MoS₂, especially when it is part of a composite material or when surface functionalization has occurred nih.govresearchgate.netnih.gov. FTIR analysis can confirm the presence of characteristic vibrational bands associated with MoS₂ nih.govresearchgate.net.

Studies utilizing FTIR spectroscopy on MoS₂ have reported characteristic absorption bands attributed to Mo-S stretching and bending vibrations nih.gov. For instance, vibration bands at 478 cm⁻¹ and 594 cm⁻¹ have been attributed to Mo-S bonds, and a band at 927 cm⁻¹ to S-S bonds nih.gov. Additionally, FTIR can detect the presence of functional groups from synthesis precursors or surface modifications, such as hydroxyl groups or organic molecules like oleylamine (B85491) nih.govnih.gov.

Research findings often include FTIR spectra showing specific peaks at certain wavenumbers. For example, absorptions at 1402, 1080, 875, and 607 cm⁻¹ have been attributed to MoS₂ nih.gov. Bands at 2922 cm⁻¹ and 2853 cm⁻¹ were assigned to asymmetric and symmetric vibrations of C-H in oleylamine attached to MoS₂ nanosheets, with other peaks indicating C=C and amine groups nih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. XPS is widely used to analyze the surface chemistry of MoS₂, providing information on the oxidation states of Molybdenum and Sulfur, as well as the presence of impurities aip.orgaip.orgnih.govacs.orgresearchgate.net.

XPS spectra of MoS₂ typically show core level peaks corresponding to Mo 3d and S 2p orbitals. The binding energies of these peaks are characteristic of the chemical state of the elements. For MoS₂, the Mo is predominantly in the +4 oxidation state, and the sulfur is in the -2 oxidation state aip.orgaip.orgresearchgate.net. The Mo 3d spectrum consists of a doublet (Mo 3d₅/₂ and Mo 3d₃/₂), and the S 2p spectrum also shows a doublet (S 2p₃/₂ and S 2p₁/₂).

Analysis of the peak positions and shapes in XPS spectra allows for the identification of different chemical environments. For example, the presence of molybdenum oxides (Mo⁶⁺) can be detected by characteristic peaks at higher binding energies compared to Mo⁴⁺ in MoS₂ rsc.org. Sulfur vacancies or other defects can also influence the shape and position of the S 2p peaks aip.org.

Quantitative analysis of XPS peak intensities provides information about the elemental composition of the surface. Studies have used XPS to determine the stoichiometry of MoS₂, revealing potential sulfur deficiencies in some cases aip.orgaip.org.

Research findings often detail the binding energies of the Mo 3d and S 2p peaks. For pristine MoS₂, typical binding energies for Mo 3d₅/₂ and Mo 3d₃/₂ are around 229-230 eV and 232-233 eV, respectively rsc.orgresearchgate.netresearchgate.net. The S 2p peaks are usually found around 161-162 eV (S 2p₃/₂) and 162-163 eV (S 2p₁/₂) rsc.orgresearchgate.net. XPS has been used to confirm the successful synthesis of MoS₂ and to investigate changes in chemical state upon various treatments or interactions nih.govacs.orgresearchgate.netresearchgate.net.

Data from XPS analysis can be presented in tables showing the binding energies and atomic percentages of the detected elements and their different chemical states.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to study the valence band electronic structure and work function of materials. While less commonly reported than XPS for MoS₂ characterization in some studies, UPS provides valuable information about the electronic properties near the Fermi level researchgate.netresearchgate.netmdpi.com.

UPS measurements can reveal the position of the valence band maximum (VBM) relative to the Fermi level, which is crucial for understanding the electronic type (n-type or p-type) and band alignment at interfaces researchgate.net. The work function, defined as the minimum energy required to remove an electron from the surface to the vacuum level, can also be determined from the UPS spectra researchgate.net.

Research utilizing UPS on MoS₂ has provided insights into its electronic structure and how it is affected by factors such as surface modifications or interactions with other materials researchgate.netresearchgate.netmdpi.com. For example, UPS has been used to explore the work functions of MoS₂ films mdpi.com. Changes in the work function of MoS₂ upon decoration with other materials have been measured by UPS, indicating alterations in surface chemistry and potential Schottky barrier formation acs.org.

Studies have reported the valence band edge of bulk MoS₂ to be around 1.18 eV below the Fermi level, consistent with its n-type nature researchgate.net. The work function of bulk MoS₂ has been measured to be approximately 4.65 eV researchgate.net. UPS, in conjunction with XPS, can provide comprehensive insights into electronic interactions and charge transfer kinetics in MoS₂-based hybrid materials researchgate.net.

Data from UPS can include the position of the valence band edge and the measured work function values under different conditions.

Inverse Photoemission Spectroscopy (IPES)

Inverse Photoemission Spectroscopy (IPES) is a surface-sensitive technique used to probe the unoccupied electronic states above the Fermi level. unlv.edu It is a complementary technique to photoemission spectroscopy (PES), which probes occupied states. unlv.edu In IPES, a beam of low-energy electrons bombards the sample surface, and the electrons can relax into unoccupied states within the conduction band, emitting a photon in the process. unlv.edu Detecting these emitted photons allows for the determination of the energy and momentum of the unoccupied states. unlv.edu

IPES has been utilized to study the conduction band structure of 2H-MoS₂(0001). aps.orgresearchgate.net Studies using k-resolved IPES (KRIPES) have investigated the unoccupied states along key symmetry directions of the surface Brillouin zone. aps.orgresearchgate.net The lowest-energy features observed in IPES spectra are attributed to antibonding combinations of Mo 4d and S 3p states. aps.orgresearchgate.net Comparing experimental dispersion data with theoretical band structure calculations helps to build a comprehensive picture of MoS₂'s electronic properties. unlv.eduaip.org IPES measurements, combined with photoemission spectroscopy, can help determine the bandgap value in semiconductors like MoS₂. unlv.eduaip.org For instance, combined photoemission and inverse photoemission measurements have indicated an indirect band gap of 1.4 ± 0.2 eV for MoS₂(0001). aip.org The technique is also sensitive to changes in the electronic structure induced by factors such as doping, as shown in studies investigating the influence of sodium adsorption on MoS₂(0001). aip.org Sodium adsorption can lead to charge transfer, causing an effect similar to n-type doping and shifting the occupied valence band structure to greater binding energies. aip.org

Time-of-Flight Secondary Ion Mass Spectroscopy (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectroscopy (TOF-SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the uppermost layers of a material. nih.gov The technique works by bombarding the sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions. nih.gov These secondary ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring their time of flight to a detector. nih.gov This allows for the detection of trace elements at very low concentrations. nih.gov

TOF-SIMS is a valuable tool for characterizing the chemical composition and uniformity of MoS₂ films, particularly at the nanoscale. cambridge.org It can provide information about the distribution of elements within the film and at interfaces. cambridge.org For example, TOF-SIMS has been used to study the ion distribution in atomic layer MoS₂ films, showing uniform distribution of molybdenum and sulfur and a clear boundary with the substrate. cambridge.org The technique is also useful for analyzing the presence and distribution of impurities or unreacted precursors in synthesized MoS₂ films. researchmap.jpresearchgate.net Studies on MoS₂ thin films grown by chemical vapor deposition (CVD) have utilized TOF-SIMS to investigate structural characteristics and identify defects such as excess sulfur atoms or unreacted MoO₃ at the bottom of the film. researchmap.jpresearchgate.net TOF-SIMS depth profiling can reveal the distribution of different species as a function of film thickness, providing insights into the growth mechanism and potential compositional variations. researchgate.net

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual information about the morphology, structure, and thickness of MoS₂ at different magnifications, ranging from the microscale down to the atomic level.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are widely used techniques to examine the surface morphology and microstructure of materials. nih.govresearcher.life FESEM, with its higher resolution due to a field emission electron source, is particularly useful for studying nanoscale features. mdpi.commaterialsciencejournal.org These techniques provide high-magnification images that reveal details about the shape, size, and arrangement of MoS₂ structures. mdpi.commaterialsciencejournal.org

In MoS₂ research, SEM and FESEM are employed to characterize the morphology of films, nanosheets, and nanoparticles synthesized by various methods. researcher.lifemdpi.commaterialsciencejournal.orgrsc.org FESEM images can show the layered structure of MoS₂ nanosheets and reveal features like bundles of layers or flake-like morphologies. mdpi.commaterialsciencejournal.org They are used to assess the homogeneity of MoS₂ films and identify the presence of distinct topographical features, such as triangular domains in synthesized films. researchgate.net FESEM is also used to study the morphology of MoS₂-based composites, providing insights into how MoS₂ integrates with other materials. mdpi.com For instance, FESEM has been used to examine the surface morphology of MoS₂ nanosheets combined with biochar, showing the formation of few-layered MoS₂ nanosheets on the biochar surface. mdpi.com Analysis of worn surfaces of MoS₂-reinforced composites using FESEM can reveal wear mechanisms and the formation of tribofilms. researcher.life

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Quality

Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution images of the internal structure, crystallinity, and defects in materials at the nanoscale and atomic scale. nih.govacs.orgnih.gov By transmitting a beam of electrons through a thin sample, TEM can reveal details about crystal lattices, grain boundaries, and the arrangement of atoms. acs.orgnih.gov High-Resolution TEM (HR-TEM) allows for direct visualization of atomic structures. acs.org

TEM is indispensable for characterizing the nanostructure and crystal quality of MoS₂. rsc.orgacs.orgnih.gov It is used to confirm the layered structure of MoS₂ and assess the perfection of the crystal lattice in synthesized or exfoliated samples. acs.orgnih.gov HR-TEM images can show the hexagonal arrangement of atoms in MoS₂, with bright spots corresponding to Mo atoms. acs.org Selected Area Electron Diffraction (SAED) patterns obtained in TEM provide information about the crystallographic structure and orientation of MoS₂ films and nanostructures. nih.govresearchgate.net TEM studies have confirmed the hexagonal crystal structure of MoS₂ and are used to measure interplanar d-spacings, which can be compared to known values for hexagonal MoS₂. nih.gov TEM is also used to identify and characterize structural defects within the MoS₂ lattice. While TEM can reveal point defects, it's noted that the electron beam itself can sometimes induce or activate defects during imaging. uam.es TEM is used in conjunction with other techniques to provide a comprehensive structural characterization of MoS₂ films and nanostructures. researchmap.jprsc.org

Atomic Force Microscopy (AFM) for Topography and Layer Thickness

Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique used to obtain high-resolution topographical images of surfaces. nih.govescholarship.org AFM works by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever, caused by forces between the tip and the surface, is measured and used to construct a topographical map. escholarship.org AFM can operate in various modes, including contact mode and tapping mode. escholarship.orgnih.gov A key application of AFM in the study of layered materials like MoS₂ is the determination of layer thickness. researchgate.netescholarship.orgresearching.cn

AFM is widely used to characterize the surface topography of MoS₂ films and flakes and to precisely measure their thickness, especially for few-layer and monolayer samples. researchgate.netescholarship.orgresearching.cnresearchgate.net By analyzing height profiles obtained from AFM topography maps, researchers can determine the number of layers in a MoS₂ flake. researchgate.netescholarship.orgresearching.cn The height of a monolayer MoS₂ on a SiO₂ substrate is typically reported to be around 0.8-1.0 nm. researchgate.net AFM can reveal surface features, roughness, and the presence of steps corresponding to different numbers of layers. researchgate.netresearching.cn It is also used to study the morphology of synthesized MoS₂ crystals and identify nucleation sites. researchgate.net Beyond topography, advanced AFM modes like Kelvin Probe Force Microscopy (KPFM) can provide information about surface potential variations on MoS₂ flakes, which can be related to electronic properties and doping effects. researching.cnresearchgate.net AFM is a non-destructive technique that can provide detailed information about the surface of MoS₂ under various environmental conditions. escholarship.org

Scanning Tunneling Microscopy (STM) for Atomic-Level Surface Studies

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging conductive or semiconducting surfaces at the atomic scale. uam.essfu.ca STM utilizes a sharp conducting tip brought very close to the sample surface. When a voltage is applied between the tip and the sample, electrons can tunnel through the vacuum gap. The tunneling current is extremely sensitive to the distance between the tip and the surface. sfu.ca By scanning the tip across the surface while maintaining a constant tunneling current (constant-current mode) or constant height (constant-height mode), a topographical image of the surface with atomic resolution can be obtained. sfu.ca

STM is a crucial tool for investigating the atomic structure, defects, and electronic properties of MoS₂ surfaces at the highest resolution. uam.essfu.cansf.govresearchgate.netntnu.no It allows for the direct visualization of individual atoms and atomic-scale defects on the MoS₂ surface. uam.essfu.caresearchgate.net STM studies have revealed the hexagonal lattice of MoS₂ and can distinguish between different atomic sites (Mo and S) on the surface, consistent with its known crystal structure. sfu.ca The technique is particularly valuable for identifying and characterizing point defects, such as sulfur vacancies, which can significantly influence the electronic properties of MoS₂. uam.esnsf.govresearchgate.net Scanning Tunneling Spectroscopy (STS), often performed in conjunction with STM, measures the tunneling current as a function of voltage to probe the local electronic density of states, providing insights into the electronic band structure and the effect of defects or adsorbates. uam.esnsf.gov STM provides a non-destructive way to characterize atomic-scale features on MoS₂ surfaces, unlike some other high-resolution techniques that can induce defects. uam.es It has been used to study MoS₂ monolayers exfoliated or grown on conductive substrates like gold, enabling atomic-scale imaging and transport measurements. nsf.gov

Nano-Auger Microscopy for Elemental Mapping at Nanoscale

Nano-Auger Electron Spectroscopy (n-AES), also referred to as Scanning Auger Microscopy (SAM), is a surface-sensitive technique capable of providing elemental composition and chemical state information with high spatial resolution, typically around 10 nm mdpi.com. This makes it particularly valuable for studying nanoscale features in MoS₂, such as edges, grain boundaries, and defects.

Research utilizing n-AES has revealed that edge regions and grain boundaries in monolayer MoS₂ can be sulfur-deficient, while the molybdenum composition remains uniform across the flakes researchgate.net. This sulfur deficiency in these specific areas correlates with observed optical defects, such as reduced photoluminescence intensity researchgate.net. N-AES spectra can be acquired successively by moving a focused electron beam across a sample, allowing for the mapping of elemental distributions and the identification of variations in composition mdpi.com. Quantitative Auger analysis can provide the atomic concentration ratios of elements like sulfur and molybdenum on the MoS₂ surface semanticscholar.org. For instance, studies on mechanically exfoliated MoS₂ flakes on silicon substrates have used AES to determine S/Mo atomic concentration ratios, which were found to be lower than the ideal stoichiometric value of 2, indicating sulfur deficiency semanticscholar.org.

Diffraction and Scattering Methods

Diffraction and scattering techniques are fundamental for understanding the structural properties of MoS₂, including its crystallinity, lattice parameters, and the arrangement of atoms.

X-ray Diffraction (XRD) for Crystalline Structure and Particle Size

X-ray Diffraction (XRD) is a widely used technique to determine the crystalline structure and phase purity of MoS₂ samples. It provides information about the arrangement of atomic planes and the distances between them. The presence of sharp diffraction peaks in an XRD pattern indicates a highly crystalline material with a well-defined layered structure core.ac.uk.

For MoS₂, XRD patterns typically show characteristic peaks corresponding to its hexagonal crystal structure aip.org. The position and intensity of these peaks can be used to identify the specific polytype (e.g., 2H, 3R) and assess the degree of crystallinity. Studies have shown that the content of the crystalline phase in hydrothermally synthesized MoS₂ can increase with longer reaction times, as evidenced by XRD cambridge.org.

XRD is also employed to estimate the crystallite size of MoS₂ nanoparticles using techniques like the Scherrer equation, although this provides an average size and may not capture the full distribution core.ac.uk. Broadened XRD reflexes can indicate nanocrystalline materials with small crystal sizes and potential disorder in the in-plane structure goettingen-research-online.de. For example, nanocrystalline MoS₂ with crystal sizes between 5-10 nm has been characterized by both XRD and electron diffraction, revealing fluctuations in lattice spacing compared to crystalline MoS₂ goettingen-research-online.de.

XRD patterns of MoS₂ single crystals aligned along the (001) plane show distinct peaks corresponding to the (00l) planes, where l represents even integers (e.g., 002, 004, 006, 008, 010) hqgraphene.com. This confirms the layered nature of the material. Powder XRD of single crystals also exhibits these characteristic peaks hqgraphene.com.

Low Energy Electron Diffraction (LEED)

Low Energy Electron Diffraction (LEED) is a surface-sensitive technique used to study the structural arrangement of atoms in the outermost atomic layers of a solid surface nasa.govcore.ac.ukund.edu. By analyzing the pattern of diffracted electrons, researchers can determine the surface symmetry, lattice parameters, and the presence of reconstruction or adlayer structures.

LEED has been applied to examine the basal orientation of natural molybdenite (MoS₂) crystals nasa.govcore.ac.uk. The diffraction pattern provides information about the periodic arrangement of atoms on the MoS₂ surface. Studies have used micro-LEED to obtain diffraction patterns from single MoS₂ islands, revealing the expected 3-fold symmetry and the presence of moiré spots, which arise from the lattice mismatch or relative orientation between the MoS₂ layer and the underlying substrate, such as Au(111) frontiersin.org. LEED can also detect structural changes on the MoS₂ surface, such as those induced by mechanical rubbing nasa.govcore.ac.uk.

Resonant Inelastic Soft X-ray Scattering (RIXS)

Resonant Inelastic Soft X-ray Scattering (RIXS) is a photon-in, photon-out spectroscopy that probes the electronic structure of materials by exciting core electrons and then detecting the emitted photons as the system relaxes. Soft X-rays are particularly well-suited for studying the electronic states associated with elements like sulfur and molybdenum in MoS₂.

RIXS can provide detailed information about localized excitations, including particle-hole transitions between valence and conduction bands researchgate.net. These transitions are influenced by the orbital and magnetic degrees of freedom and quantum geometric properties like Berry curvature researchgate.net. RIXS studies on molybdenum oxides and sulfides have demonstrated that Mo 2p₃/₂3d RIXS planes exhibit rich spectral features, offering more detailed electronic information compared to conventional X-ray absorption near edge structure (XANES) spectroscopy researchgate.netuu.nl.

RIXS is sensitive to the hybridization of orbitals. For molybdenum-based compounds, RIXS can reveal the hybridization between unoccupied molybdenum d-orbitals and other orbitals, such as oxygen p-orbitals in molybdenum oxides uu.nl. While RIXS studies on MoS₂ specifically are less prevalent in the provided results compared to oxides, the technique's ability to probe element-specific electronic structure and orbital hybridization makes it a powerful tool for future investigations into the electronic properties of MoS₂, particularly concerning its band structure and excited states researchgate.netresearchgate.net.

Electroanalytical Methods for Electrochemical Properties

Electroanalytical techniques are essential for evaluating the electrochemical behavior of MoS₂, particularly in applications such as energy storage (e.g., supercapacitors, batteries) and electrocatalysis.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a versatile electroanalytical technique used to study the electrochemical properties of materials by measuring the current response as the potential is swept linearly between two limits, then reversed. CV curves can reveal information about redox processes, capacitive behavior, and reaction kinetics.

In the context of MoS₂, CV is widely used to assess its potential as an electrode material for supercapacitors and lithium-ion batteries aip.orgcambridge.orgmdpi.comrsc.org. CV curves of MoS₂ often exhibit redox peaks, suggesting pseudocapacitive properties arising from reversible Faradaic reactions involving molybdenum atoms (e.g., Mo(IV) ⇌ Mo(V) ⇌ Mo(VI)) cambridge.org. The shape and area of the CV curve are related to the material's capacitance and charge storage capacity aip.orgmdpi.com.

The specific capacitance of MoS₂ can be calculated from the CV curves at different scan rates aip.orgcambridge.orgmdpi.com. Studies have reported specific capacitance values for nanostructured MoS₂ ranging from 68 F/g to 346 F/g at various scan rates cambridge.org. For instance, hydrothermally synthesized MoS₂ microspheres showed a high specific capacitance of 346 F/g at a scan rate of 5 mV/s cambridge.org. Another study on MoS₂ nanosheets reported specific capacitance values of 325 F/g, 189 F/g, and 162 F/g at scan rates of 1 mV/s, 2 mV/s, and 4 mV/s, respectively aip.org.

The dependence of specific capacitance on scan rate can provide insights into the ion diffusion kinetics within the electrode material cambridge.org. A decrease in specific capacitance with increasing scan rate suggests that ion diffusion becomes slower, limiting access to active sites cambridge.org.

CV is also used to study the electrochemical synthesis of MoS₂ powders rsc.org. By performing potential scans within specific ranges, researchers can electrochemically produce different phases of MoS₂, such as the 2H phase, which is considered electrochemically favorable for lithium-ion storage rsc.org. CV measurements are also crucial for evaluating the performance of MoS₂ as an anode material in lithium-ion batteries, assessing its capacity and cycling stability rsc.org.

Table of Specific Capacitance Values from Cyclic Voltammetry

| MoS₂ Morphology / Synthesis Method | Electrolyte | Scan Rate (mV/s) | Specific Capacitance (F/g) | Reference |

| Nanostructured Microspheres | 3M KOH | 5 | 346 | cambridge.org |

| Nanosheets | 0.5 M Na₂SO₄ | 1 | 325 | aip.org |

| Nanosheets | 0.5 M Na₂SO₄ | 2 | 189 | aip.org |

| Nanosheets | 0.5 M Na₂SO₄ | 4 | 162 | aip.org |

| Spherical Sample LMo-5 | 1 mol/L KOH | 50 | ~187.79* | mdpi.com |

*Note: Specific capacitance for LMo-5 at 50 mV/s was calculated from galvanostatic discharge data in the source, but the CV curve area supports high capacitance at this scan rate.

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is an electroanalytical technique used to study electrochemical reactions and determine the potential at which a reaction occurs. By applying a linear potential scan to a working electrode and measuring the resulting current, LSV can provide information about the kinetics and mechanisms of electrochemical processes at the electrode surface. nih.govnih.govscispace.com In the context of molybdenum disulfide, LSV is frequently employed to assess its electrocatalytic activity, particularly for reactions like the hydrogen evolution reaction (HER). mdpi.commdpi.comresearchgate.net The LSV curves can reveal the onset potential and the current density achieved at different potentials, which are key indicators of catalytic performance. mdpi.comresearchgate.netosti.gov

Research findings utilizing LSV have demonstrated the potential of MoS₂ as a catalyst for HER, often as a replacement for noble metal catalysts like platinum. researchgate.net Studies have shown that the electrocatalytic performance of MoS₂ nanostructures can be influenced by factors such as their morphology, crystal phase (e.g., 2H or 1T), and the presence of defects or composite structures. mdpi.comresearchgate.netmdpi.com For instance, MoS₂ nanostructures synthesized with different surfactants exhibited varying electrocatalytic performance in HER, with specific composites showing improved activity and lower overpotentials required to reach desired current densities. mdpi.com LSV curves can also be used to assess the stability of MoS₂-based photocathodes under electrochemical testing conditions, showing changes in onset potential and photocurrent density over time. osti.govstanford.edu

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for probing the electrical and dielectric properties of materials and their interfaces. nih.govnih.gov EIS measures the impedance of an electrochemical system over a range of frequencies, providing insights into processes such as charge transfer kinetics, diffusion, and capacitance. mdpi.comwpmucdn.com The results are typically represented as Nyquist or Bode plots, which can be analyzed using equivalent circuit models to extract quantitative parameters related to the electrochemical behavior. mdpi.comwpmucdn.comrsc.org

EIS is widely used in MoS₂ research to understand the charge storage mechanisms in supercapacitors and the charge transfer resistance at electrode-electrolyte interfaces. acs.orgusf.edumdpi.comjwent.net Studies have shown that the impedance and resistance performance of MoS₂-based hybrids can be affected by their composition and structure. jwent.net Analysis of EIS data using equivalent circuit modeling has helped to understand the charge storage mechanism in exfoliated MoS₂ flakes, indicating different behaviors in aqueous versus organic or ionic liquid electrolytes. acs.orgwpmucdn.com EIS can also provide information about the electrochemically active surface area and the kinetics of hydrogen adsorption/desorption in the context of HER catalysis. mdpi.com For example, EIS analysis of electrodeposited MoS₂ films revealed lower charge transfer resistance and larger double-layer capacitance values with the addition of certain reducing agents during deposition, indicating faster charge transfer and a larger active surface area. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are valuable for investigating the thermal stability, decomposition behavior, and phase transitions of this compound. nih.govnih.gov These methods involve monitoring changes in the material's properties as a function of temperature. mdpi.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed thermal analysis techniques in MoS₂ research. nih.govnih.govrsc.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled at a controlled rate in a specific atmosphere. mdpi.com TGA curves provide information about the thermal stability of a material, the temperatures at which decomposition or evaporation occurs, and the mass loss associated with these processes. core.ac.ukanalis.com.my